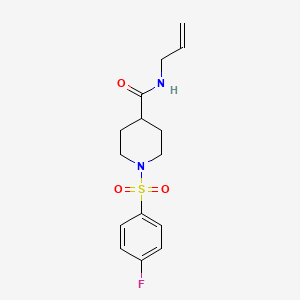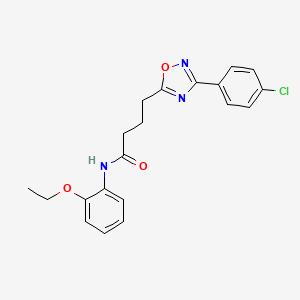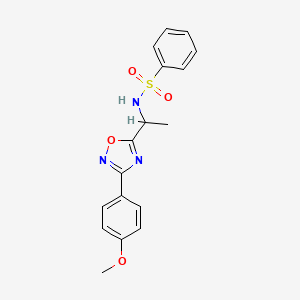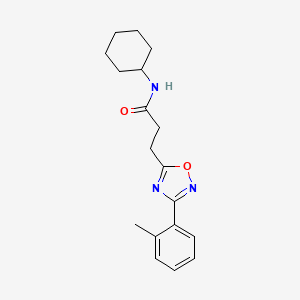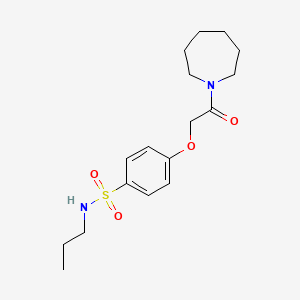
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide, also known as HNQ-012, is a novel small-molecule inhibitor that has shown potential in the treatment of various diseases.
作用機序
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide works by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an enzyme that plays a role in DNA repair and cell death. Inhibition of PARP-1 leads to an accumulation of DNA damage and ultimately cell death in cancer cells. In inflammation research, inhibition of PARP-1 leads to a reduction in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, inhibition of PARP-1 leads to the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. In cancer research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has been shown to inhibit tumor growth in animal models. In inflammation research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has been shown to reduce inflammation in animal models. In neurodegenerative disorder research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models.
実験室実験の利点と制限
One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide is its low toxicity profile, making it a promising candidate for further research. However, one limitation is that more research is needed to determine its efficacy in humans.
将来の方向性
For N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide include further preclinical studies to determine its efficacy in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, clinical trials are needed to determine its safety and efficacy in humans. Further research is also needed to determine the optimal dosage and treatment regimen for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide. Finally, research is needed to determine if N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide can be used in combination with other drugs to enhance its efficacy.
合成法
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide can be synthesized in a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-hydroxy-7-methylquinoline, which is then reacted with 3-nitrobenzoyl chloride to form the intermediate compound. The final step involves the reaction of the intermediate compound with propylamine to form N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation research has shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
特性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-9-23(21(26)16-5-4-6-18(12-16)24(27)28)13-17-11-15-8-7-14(2)10-19(15)22-20(17)25/h4-8,10-12H,3,9,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOWFFVHBDWYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

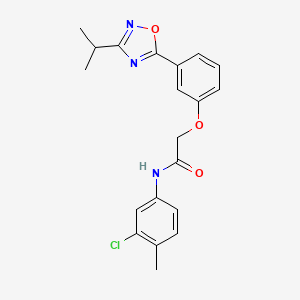
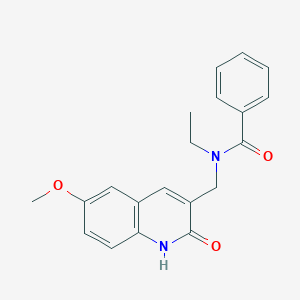
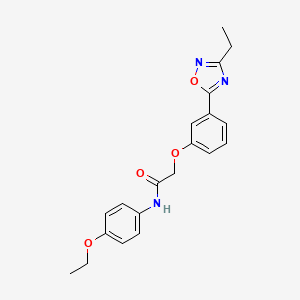
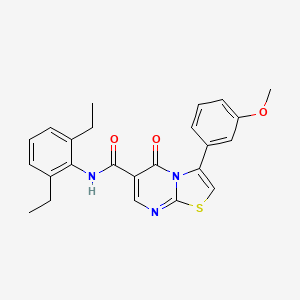
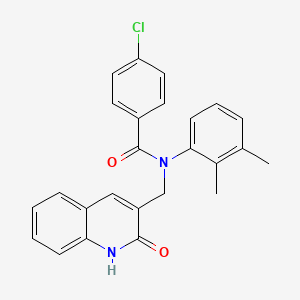
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7685884.png)
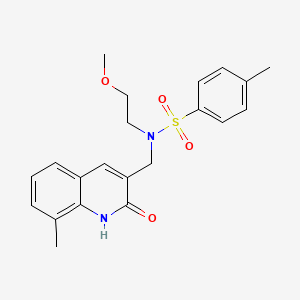
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7685899.png)
